molecular formula C16H19NO4S2 B13818941 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate CAS No. 203785-60-8

3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate

Cat. No.: B13818941
CAS No.: 203785-60-8
M. Wt: 353.5 g/mol
InChI Key: VAGPOKXWIFEWDQ-UHFFFAOYSA-M
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Description

3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is an organic compound that belongs to the benzothiazolium family. This compound is known for its unique structural features, which include a benzothiazole ring system fused with a benzo ring, and the presence of ethyl and methyl substituents. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate typically involves the reaction of 2-methylbenzothiazole with ethylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of automated equipment for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-methylbenzothiazolium iodide
  • 2-Ethyl-3-methylbenzothiazolium iodide
  • 3-Ethyl-2-(methylthio)-1,3-benzothiazol-3-ium methyl sulfate

Uniqueness

3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

203785-60-8

Molecular Formula

C16H19NO4S2

Molecular Weight

353.5 g/mol

IUPAC Name

3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate

InChI

InChI=1S/C14H14NS.C2H6O4S/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;1-2-6-7(3,4)5/h4-9H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

VAGPOKXWIFEWDQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CCOS(=O)(=O)[O-]

Origin of Product

United States

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